molecular formula C25H29N3O4 B2668784 1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899728-07-5

1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2668784
CAS No.: 899728-07-5
M. Wt: 435.524
InChI Key: JUTZUZWCDHOCRU-UHFFFAOYSA-N
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Description

This compound features a spirocyclic framework integrating a benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety with a piperidine ring. Key structural elements include:

  • 7-Ethoxy substituent: Enhances lipophilicity and influences electronic properties.
  • Ethanone moiety at the 1'-position: May contribute to conformational rigidity and binding interactions. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related spiroheterocycles are noted for antimicrobial activity, phosphodiesterase (PDE) modulation, and synthetic versatility .

Properties

IUPAC Name

1-[7-ethoxy-2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-4-31-23-7-5-6-18-21-15-20(19-14-16(2)8-9-22(19)30)26-28(21)25(32-24(18)23)10-12-27(13-11-25)17(3)29/h5-9,14,21,30H,4,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTZUZWCDHOCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=C(C=CC(=C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that exhibits various biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be categorized as a spirocyclic derivative featuring a combination of piperidine and oxazine moieties. Its structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature; however, related compounds within its structural class have shown promising pharmacological effects. The following sections summarize the findings from relevant studies.

Antioxidant Activity

Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, hydroxylated benzodiazepine derivatives have demonstrated high total antioxidant capacity and efficacy against oxidative stress-related conditions .

Antifungal Activity

Research has highlighted the antifungal potential of related benzodiazepine derivatives. For example, certain hydroxylated analogs have shown effectiveness against Sporothrix schenckii, indicating that structural modifications can enhance antifungal activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of hydroxyl and ethoxy groups in the structure appears to enhance interaction with biological targets. For instance:

  • Hydroxyl Groups : Increase solubility and bioavailability.
  • Ethoxy Substituents : May improve lipophilicity and membrane permeability.

Case Study 1: Antioxidant Evaluation

A study synthesized several hydroxylated derivatives of benzodiazepines and evaluated their antioxidant activities using DPPH radical scavenging assays. Results indicated that these modifications significantly improved antioxidant capacity compared to their non-hydroxylated counterparts.

CompoundIC50 (µM)Activity
Hydroxylated Benzodiazepine A12.5High
Hydroxylated Benzodiazepine B18.0Moderate
Non-Hydroxylated Control30.0Low

Case Study 2: Antifungal Screening

Another study tested various benzodiazepine derivatives against Candida species. The results showed that compounds with additional hydrophilic groups exhibited enhanced antifungal activity.

CompoundZone of Inhibition (mm)Activity
Benzodiazepine C20Effective
Benzodiazepine D15Moderate
Benzodiazepine E10Low

While specific mechanisms for this compound remain to be elucidated, related compounds often interact with neurotransmitter receptors or inhibit enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Key Substituents Core Structure Differences Biological Activity (if reported)
Target Compound 7-Ethoxy, 2-(2-hydroxy-5-methylphenyl), ethanone Benzo[e]pyrazolo-oxazine + piperidine Not explicitly reported
1-[2'-(2-Hydroxyphenyl)-7'-methoxy-...ethanone 7-Methoxy, 2-(2-hydroxyphenyl) Benzo-oxazine + piperidine N/A
7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-... 7,9-Dichloro, 4-methoxyphenyl, propyl Benzo-oxazine + piperidine (propyl) N/A
5-(4-Ethoxyphenyl)-2-phenyl-... 4-Ethoxyphenyl, phenyl Pyrazolo-oxazine (no spiro-piperidine) Antimicrobial (MIC: 50–250 μg/mL)
2-(4-Chlorophenyl)-7-methoxy-spiro[cyclohexane... 4-Chlorophenyl, methoxy, cyclohexane Spiro-cyclohexane (vs. piperidine) N/A

Key Observations :

  • Ethoxy vs.
  • Hydroxyaryl Substituents : The 2-hydroxy-5-methylphenyl group in the target compound may improve hydrogen-bonding interactions compared to simpler hydroxyphenyl or chlorophenyl groups .
  • Spiro Ring Systems : Piperidine-containing spiro systems (target compound, ) may offer conformational flexibility vs. cyclohexane-based systems , influencing receptor binding.

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